

(R,R)-MK 2866 Technical Support Center: Aqueous Solubility

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Compound of Interest

Compound Name: (R,R)-MK 287

Cat. No.: B1673838

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (R,R)-MK 2866 (also known as Ostarine or Enobosarm) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of (R,R)-MK 2866?

A1: There is conflicting information regarding the aqueous solubility of (R,R)-MK 2866. Some sources state that it is soluble in water, while others demonstrate that it is practically insoluble[1][2][3][4]. Experimental evidence suggests that (R,R)-MK 2866 has very poor solubility in water alone[1]. One study showed that even at a concentration of 1 gram in 10 mL of deionized water, the powder did not dissolve and instead floated on the surface[1]. Another source specifies the water solubility is less than 1 mg/mL[3][5][6]. Therefore, for most experimental purposes, (R,R)-MK 2866 should be considered sparingly soluble to insoluble in purely aqueous solutions[7][8].

Q2: Why am I seeing precipitation when I try to dissolve (R,R)-MK 2866 in an aqueous buffer?

A2: Precipitation is a common issue when preparing aqueous solutions of (R,R)-MK 2866 due to its low water solubility[1][7][8]. This is especially true when diluting a stock solution prepared in an organic solvent into an aqueous buffer. The organic solvent concentration may not be sufficient to maintain the solubility of the compound in the final aqueous solution.

Q3: What solvents are recommended for dissolving (R,R)-MK 2866?

A3: (R,R)-MK 2866 is readily soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG400) are commonly used solvents[2][3][5][6][7][8][9]. For in vivo studies, co-solvent systems are often necessary to achieve the desired concentration and maintain solubility upon administration[6][9].

Q4: Can I heat or sonicate my solution to improve solubility?

A4: Yes, for some formulations, gentle heating and/or sonication can aid in the dissolution of (R,R)-MK 2866, especially if precipitation or phase separation occurs during preparation[9]. However, it is crucial to ensure that the compound is stable at the applied temperature and that the sonication is not too aggressive to cause degradation.

Q5: What is the stability of (R,R)-MK 2866 in aqueous solutions?

A5: It is not recommended to store aqueous solutions of (R,R)-MK 2866 for more than one day due to its limited stability[7][8]. For long-term storage, it is best to store the compound as a solid at -20°C or as a stock solution in an appropriate organic solvent at -20°C or -80°C[4][9][10].

Troubleshooting Guide

This guide addresses common problems encountered when preparing (R,R)-MK 2866 solutions for experimental use.

Issue 1: Powder does not dissolve in water.

- Cause: (R,R)-MK 2866 has inherently low aqueous solubility[1][3].
- Solution:
 - Do not use water as the sole solvent.
 - Prepare a stock solution in an organic solvent such as DMSO or ethanol[2][3][7][8].
 - For aqueous experimental media, dilute the stock solution, ensuring the final concentration of the organic solvent is sufficient to maintain solubility and is compatible with your experimental system.

Issue 2: Precipitation occurs after diluting the organic stock solution into an aqueous buffer.

- Cause: The final concentration of the organic solvent is too low to keep (R,R)-MK 2866 in solution.
- Troubleshooting Steps:
 - Increase the organic solvent concentration: If your experimental system allows, increase the percentage of the organic solvent in the final solution.
 - Use a co-solvent system: For in vivo applications, a mixture of solvents is often required. A common formulation includes DMSO, PEG300, and Tween-80 in saline[6][9].
 - Prepare a fresh solution for each experiment: Due to potential stability issues, it is best to prepare the final aqueous dilution immediately before use[7][8][9].

Issue 3: Inconsistent results in biological assays.

- Cause: This could be due to incomplete dissolution or precipitation of the compound in the cell culture medium.
- Solution:
 - Visually inspect for precipitation: Before adding the compound to your cells, ensure the solution is clear.
 - Optimize the final solvent concentration: Test different final concentrations of your organic solvent (e.g., DMSO) to find the highest concentration that is non-toxic to your cells and maintains the solubility of (R,R)-MK 2866.
 - Use pre-warmed media: Adding the stock solution to pre-warmed media can sometimes help maintain solubility.

Quantitative Solubility Data

The following table summarizes the reported solubility of (R,R)-MK 2866 in various solvents.

Solvent	Solubility	Reference(s)
Water	< 1 mg/mL	[3] [5] [6]
DMSO	15 mg/mL, 78 mg/mL, 55 mg/mL	[3] [5] [6] [7] [8] [11]
Ethanol	25 mg/mL, 78 mg/mL, 72 mg/mL	[3] [5] [6] [7] [8] [11]
Propylene Glycol	Soluble	[2]
PEG400	Soluble	[2]
1:4 Ethanol:PBS (pH 7.2)	~0.2 mg/mL	[7] [8]

Experimental Protocols

Protocol 1: Preparation of (R,R)-MK 2866 for In Vitro Experiments

This protocol is a general guideline for preparing (R,R)-MK 2866 for cell-based assays.

- Prepare a high-concentration stock solution:
 - Weigh the desired amount of (R,R)-MK 2866 powder.
 - Dissolve the powder in 100% DMSO to a final concentration of 10-50 mM. Ensure the powder is completely dissolved. This stock solution can be stored at -20°C or -80°C.
- Prepare an intermediate dilution (optional):
 - Depending on the final desired concentration, you may need to make an intermediate dilution of the stock solution in DMSO or your cell culture medium.
- Prepare the final working solution:
 - Serially dilute the stock or intermediate solution into your pre-warmed cell culture medium to achieve the final desired treatment concentration.

- Crucially, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
- Vortex gently after each dilution step.
- Visually inspect the final solution for any signs of precipitation before adding it to the cells.

Protocol 2: Preparation of (R,R)-MK 2866 for In Vivo Experiments

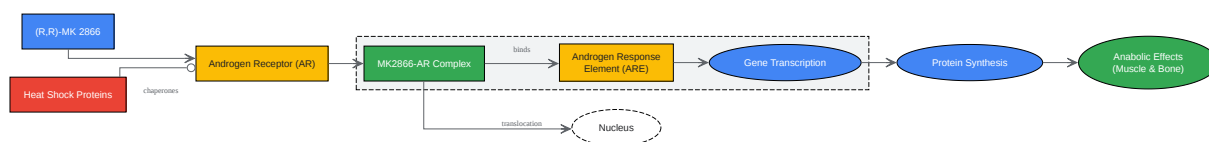
This protocol provides an example of a co-solvent formulation suitable for subcutaneous or oral administration in animal models.

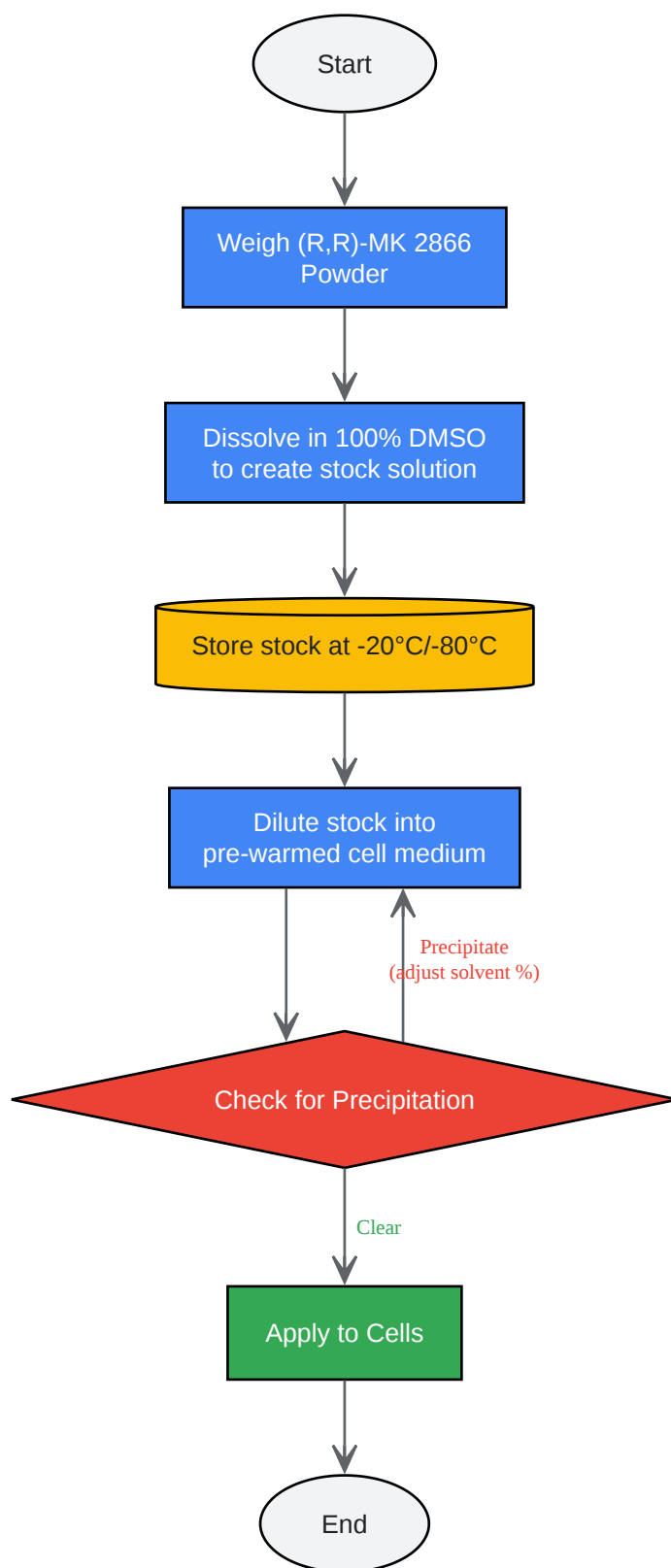
- Prepare the vehicle solution:
 - Combine the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[6][9].
 - Add each solvent sequentially and mix thoroughly after each addition.
- Prepare the (R,R)-MK 2866 solution:
 - First, dissolve the required amount of (R,R)-MK 2866 powder in the DMSO portion of the vehicle.
 - Gradually add the PEG300 while mixing.
 - Add the Tween-80 and continue to mix.
 - Finally, add the saline to reach the final volume.
 - If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution[9].
- Administration:
 - It is recommended to prepare this formulation fresh on the day of use[9].

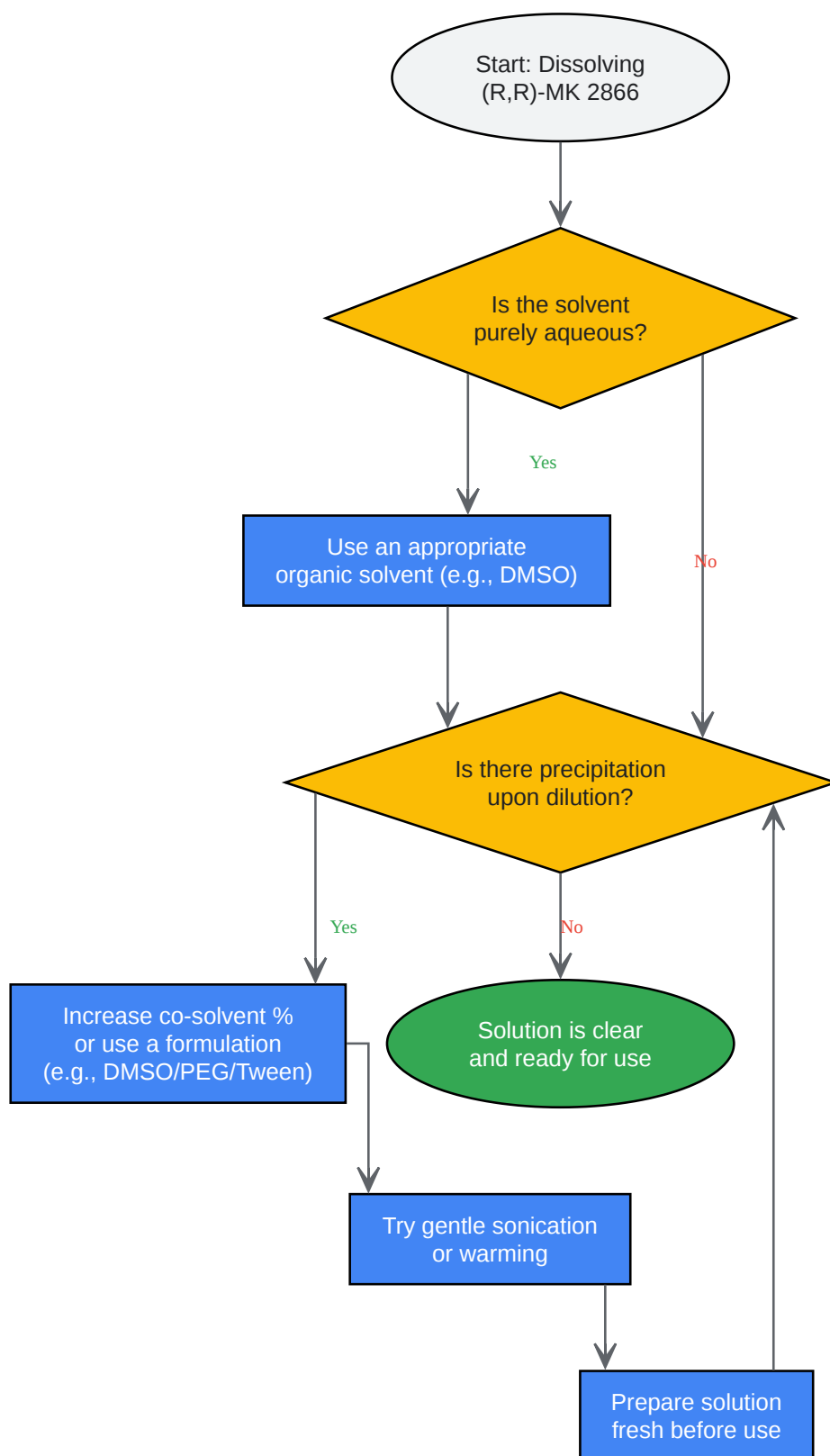
Visualizations

Signaling Pathway of (R,R)-MK 2866

(R,R)-MK 2866 is a selective androgen receptor modulator (SARM). It binds to the androgen receptor (AR) and stimulates anabolic pathways, primarily in muscle and bone tissue[9][12][13].







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